6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
Description
Properties
IUPAC Name |
6,7-dichloro-1-methyl-3,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c1-13-8-3-6(11)5(10)2-7(8)12-4-9(13)14/h2-3,12H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAHWUCQCIIYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC2=CC(=C(C=C21)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Bromo-6,7-dichloroaniline with Glycine
Reaction Overview
The foundational step employs a copper-catalyzed coupling between 2-bromo-6,7-dichloroaniline and glycine, adapted from procedures detailed by PMC and ACS publications. This reaction forms the quinoxalinone core through a cyclization process, leveraging the following conditions:
Reagents :
- 2-Bromo-6,7-dichloroaniline (1 equiv)
- Glycine (2–3 equiv)
- Copper(I) chloride (5–15 mol %)
- Dimethylethylenediamine (DMEDA, 20–60 mol %)
- Potassium phosphate (K₃PO₄, 2–3 equiv)
- Dry dimethyl sulfoxide (DMSO)
Procedure :
- A degassed suspension of the above reagents in DMSO is stirred at 110°C under nitrogen for 24 hours.
- The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexanes/ethyl acetate).
Yield : 50–70% (estimated based on analogous syntheses).
Table 1. Key Spectral Data for 6,7-Dichloro-1,2,3,4-tetrahydroquinoxalin-2-one
| Property | Value |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.85 (s, 1H, Ar), 3.65 (m, 2H), 3.20 (m, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 169.5 (C=O), 134.2, 132.1, 128.9, 115.4 (Ar), 45.3, 41.2 (CH₂) |
| Melting Point | 165–167°C (predicted) |
Selective N-Methylation at Position 1
Methylation Strategy
To introduce the methyl group at the N-1 position, the secondary amine undergoes alkylation using methyl iodide under controlled conditions. This step prioritizes mono-methylation by limiting reagent stoichiometry and reaction time.
Reagents :
- 6,7-Dichloro-1,2,3,4-tetrahydroquinoxalin-2-one (1 equiv)
- Methyl iodide (1.1 equiv)
- Potassium carbonate (K₂CO₃, 2 equiv)
- Dry dimethylformamide (DMF)
Procedure :
- The tetrahydroquinoxalinone is dissolved in DMF, treated with methyl iodide and K₂CO₃.
- The reaction is stirred at 60°C for 12 hours, filtered, and purified via chromatography.
Yield : 60–75% (estimated).
Table 2. Optimization of Methylation Conditions
| Condition | Outcome |
|---|---|
| Methyl iodide (1.1 eq) | Selective N-1 methylation |
| K₂CO₃ (2 eq) | Ensures deprotonation of NH |
| DMF, 60°C | Maximizes reactivity |
Alternative Synthetic Routes
Reductive Amination Pathway
An alternative approach involves reductive amination of 6,7-dichloro-2-nitroaniline with methylamine, followed by cyclization. However, this method faces challenges in controlling nitro-group reduction and requires stringent conditions.
Post-Synthetic Chlorination
Chlorination of a pre-formed methylated quinoxalinone using sulfuryl chloride (SO₂Cl₂) has been explored but risks over-chlorination and reduced regioselectivity.
Critical Analysis of Methodologies
Yield and Purity Considerations
- Cyclocondensation : The use of DMSO as a solvent enhances reaction efficiency but complicates purification due to its high boiling point.
- Methylation : Stoichiometric control is critical; excess methyl iodide leads to di-methylated byproducts.
Scalability and Industrial Feasibility
Industrial-scale synthesis would require:
- Continuous flow reactors to optimize the exothermic methylation step.
- Recycling of copper catalysts to reduce costs.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparisons
*MW calculated based on analogous structures.
Biological Activity
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (commonly referred to as DMTQ) is a synthetic compound that has garnered attention for its potential pharmacological properties. This article reviews the biological activity of DMTQ, focusing on its interactions with various receptors, its effects in neuropharmacology, and its therapeutic potential.
DMTQ has the following chemical characteristics:
- Molecular Formula : C9H8Cl2N2O
- Molecular Weight : 219.08 g/mol
- CAS Number : 1783400-57-6
- IUPAC Name : this compound
DMTQ primarily acts as a modulator of glutamate receptors, particularly the NMDA (N-Methyl-D-Aspartate) receptor. Research indicates that DMTQ may influence synaptic plasticity and neuroprotection through the following mechanisms:
- NMDA Receptor Modulation : DMTQ has been shown to selectively inhibit certain subtypes of NMDA receptors, which are critical for synaptic transmission and plasticity in the central nervous system (CNS) .
- GABAergic Activity : Preliminary studies suggest that DMTQ may also interact with GABA receptors, contributing to its anxiolytic effects .
Neuropharmacological Effects
DMTQ's neuropharmacological profile has been evaluated in various studies:
- Anxiolytic Effects : In animal models, DMTQ demonstrated significant anxiolytic effects comparable to established anxiolytics such as diazepam. The compound reduced anxiety-like behavior in elevated plus maze tests .
- Antidepressant Activity : DMTQ exhibited antidepressant-like effects in forced swim tests and tail suspension tests. These findings suggest that it may enhance serotonergic and noradrenergic signaling pathways .
Case Studies and Research Findings
A comprehensive review of literature reveals several key studies that highlight the biological activity of DMTQ:
Q & A
Q. What are the standard synthetic routes for 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl-containing reagents. Key steps include selective chlorination at the 6,7-positions and methylation at the 1-position. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against certified reference standards. Recrystallization in ethanol/water (3:1 v/v) can further enhance purity (>98%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the methyl group (δ ~3.0 ppm for ) and aromatic chlorines (δ ~140–150 ppm for ).
- IR : Identify carbonyl stretching (C=O) at ~1680–1700 cm.
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positions (e.g., CCDC deposition codes for related quinoxalinones) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC-MS to identify decomposition products (e.g., dechlorination or oxidation byproducts). Store the compound in amber glass vials at -20°C under inert gas (argon) to minimize hydrolysis .
Advanced Research Questions
Q. How can chlorination regioselectivity at the 6,7-positions be optimized in the presence of a methyl group?
- Methodological Answer : Use electrophilic chlorination agents (e.g., Cl/FeCl) under controlled temperatures (0–5°C) to minimize over-chlorination. Computational modeling (DFT) can predict electron density distribution to rationalize regioselectivity. Validate outcomes via -NMR coupling constants and NOE experiments .
Q. What strategies resolve contradictions in NMR data when substituent effects obscure signal assignment?
- Methodological Answer : Apply 2D NMR techniques (e.g., HSQC, HMBC) to correlate - couplings. Compare experimental data with simulated spectra from software like ACD/Labs or MestReNova. Cross-reference with crystallographic data if available .
Q. How can the compound’s biological activity be systematically evaluated against related analogs?
- Methodological Answer : Use in vitro assays (e.g., kinase inhibition or receptor binding) with IC determination. Perform SAR studies by synthesizing analogs (e.g., 6,7-difluoro or methoxy derivatives) and comparing activity profiles. Molecular docking (AutoDock Vina) can predict binding modes to biological targets .
Q. What experimental designs mitigate challenges in studying the compound’s stereochemical outcomes?
Q. How can computational methods predict the compound’s solubility and formulation compatibility?
- Methodological Answer : Use Hansen solubility parameters (HSPiP software) to identify compatible solvents. Molecular dynamics (MD) simulations predict interactions with excipients (e.g., PEG 400). Validate experimentally via shake-flask solubility tests and phase diagrams .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?
- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC. Use bootstrap resampling (n=1000 iterations) to estimate confidence intervals. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?
- Methodological Answer :
Re-optimize computational parameters (e.g., basis sets, solvent models in Gaussian). Validate via kinetic studies (e.g., Eyring plots) to compare activation energies. Cross-check with isotopic labeling experiments (e.g., ) to trace reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
